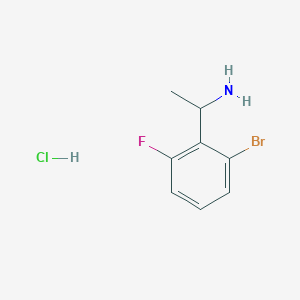
1-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “1-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride” is 1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . This code provides a unique representation of the molecule’s structure. The compound contains a bromine atom and a fluorine atom on the phenyl ring, and an ethanamine group attached to the ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide, a compound related to your query, highlighting techniques in synthetic chemistry and the production of radiolabeled compounds for research purposes (Bach & Bridges, 1982).
- Tan Bin (2010) worked on synthesizing 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, providing insights into the methods for producing structurally similar compounds (Tan Bin, 2010).
Biological and Pharmaceutical Research
- In a study conducted by Vladimír Pejchal et al. (2015), novel amides structurally related to the compound of interest were synthesized and assessed for antimicrobial and antifungal activity, indicating the potential pharmaceutical applications of these compounds (Vladimír Pejchal et al., 2015).
- Ju-Hyun Kim et al. (2019) investigated the metabolism of a phenethylamine related to your query, which provides valuable insights into the metabolic pathways of similar compounds (Ju-Hyun Kim et al., 2019).
Advanced Applications
- Walter and Cooke (1997) described the use of a similar compound, 2-(Decylthio)ethanamine hydrochloride, as a multifunctional biocide with applications in cooling water systems, demonstrating its potential in industrial and environmental contexts (Walter & Cooke, 1997).
- The research on "Liquid crystalline polyethers based on conformational isomerism" by Percec and Zuber (1992) explores the application of similar compounds in the field of material science, particularly in the creation of liquid crystals (Percec & Zuber, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUWAJMKVUUDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)
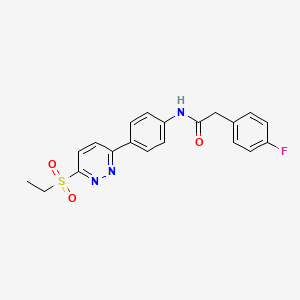
![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)
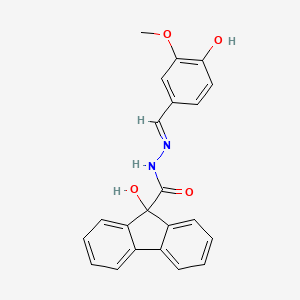

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)
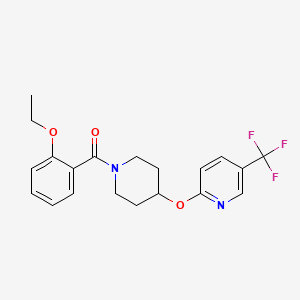
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
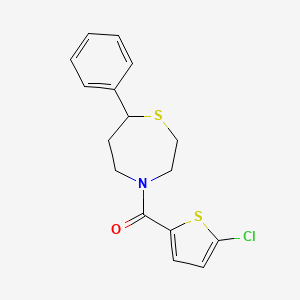
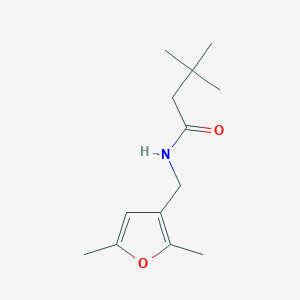
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)